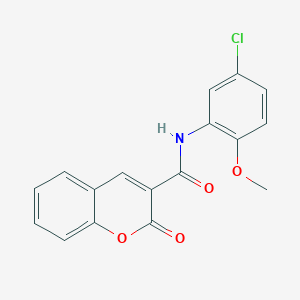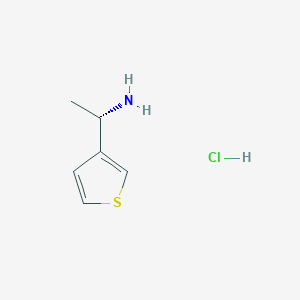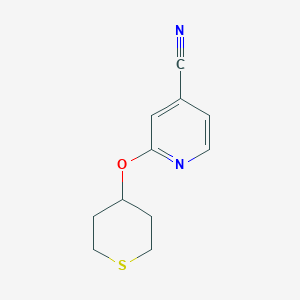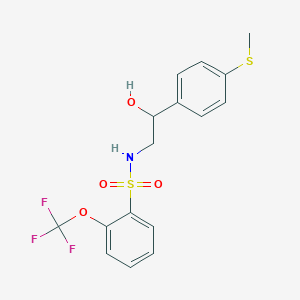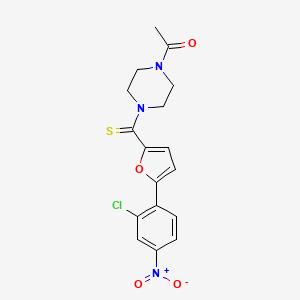
1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Nitroimidazole Derivatives for Anti-HIV Activity
Research on nitroimidazole derivatives, similar in structure to the compound , has shown promise in the development of new non-nucleoside reverse transcriptase inhibitors for HIV treatment. These compounds, including 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity in cell cultures, demonstrating the potential for therapeutic applications in antiviral treatments (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Iminofuran Chemistry for Heterocyclic Systems
Studies in iminofuran chemistry have led to the development of new heterocyclic systems, which are crucial for pharmaceutical synthesis. For instance, the reaction between derivatives of 2-imino-2H-furan-3one with binucleophiles forms new heterocyclic systems, expanding the chemical space for drug discovery and development (Nasibullina, Shurov, Dmitriev, & Rubtsov, 2015).
Triazine Derivatives for Antitumor Activity
1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds have shown promising results in inhibiting the proliferation of breast cancer cells, highlighting their potential as antitumor agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Piperazine Derivatives for Pharmacological Evaluation
Novel piperazine derivatives have been synthesized and evaluated for their pharmacological activities, including antidepressant and antianxiety effects. These studies contribute to the understanding of the therapeutic potential of piperazine derivatives in treating mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Dihydropyrimidinone Derivatives with Piperazine/Morpholine Moiety
The synthesis of dihydropyrimidinone derivatives containing piperazine or morpholine moiety through a Biginelli synthesis has been explored. These compounds are of interest due to their potential applications in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit diverse biological activities . This suggests that 1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone may interact with its targets in a way that induces changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of similar compounds , it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-[4-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(22)19-6-8-20(9-7-19)17(26)16-5-4-15(25-16)13-3-2-12(21(23)24)10-14(13)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSURAQPKUHFPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
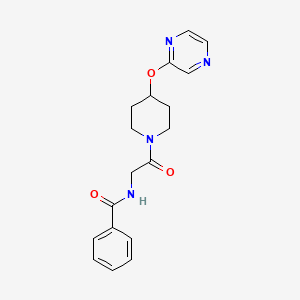
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)
